N-Acetyl-D-tyrosine
Overview
Description
N-Acetyl-L-tyrosine is a derivative of the amino acid tyrosine . It plays a crucial role in the production of neurotransmitters and hormones that contribute to focus, motivation, and stress regulation . As an amino acid, Tyrosine is a precursor to these neurotransmitters, making it a vital component in maintaining healthy cognitive function . N-Acetyl-L-tyrosine is more bioavailable, meaning it can be more readily absorbed and utilized by the body .
Synthesis Analysis
The synthesis of N-Acetyl-L-tyrosine involves bacterial tyrosinases, which are known to catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) .Molecular Structure Analysis
The molecular formula of N-Acetyl-L-tyrosine is C11H13NO4 . It has a molar mass of 223.225 g/mol .Chemical Reactions Analysis
Tyrosinases are known to catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) in the presence of molecular oxygen .Physical And Chemical Properties Analysis
N-Acetyl-L-tyrosine has a molar mass of 223.225 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 531.3±45.0 °C at 760 mmHg, and a flash point of 275.1±28.7 °C .Scientific Research Applications
Hormesis Induction
Research suggests that N-Acetyl-D-tyrosine may act as a hormesis inducer in mammals, similar to its function in insects, potentially contributing to stress response mechanisms .
Anti-inflammatory Effects
The compound has been linked to the reduction of NF-κB activity, which is associated with anti-inflammatory effects, making it relevant in studies related to inflammation and related diseases .
Enzyme Inhibition
N-Acetyl-D-tyrosine may serve as an inhibitor of enzymes like tyrosinase, which is significant in designing treatments against melanogenesis and related conditions .
Neuropsychiatric Research
It has been studied for its potential benefits in mood regulation and treatment of neuropsychiatric disorders due to its role in neurotransmitter synthesis .
Neurotoxicity Studies
The compound is used in experimental models to study brain damage caused by high levels of tyrosine, providing insights into neurotoxicity and its clinical manifestations .
Neuroinfectious Disease Research
N-Acetyl-D-tyrosine has been identified as a potential biomarker in cerebrospinal fluid for distinguishing neurosyphilis patients from non-neurosyphilis patients .
Protein Cross-linking Studies
It is involved in research on protein cross-linking, such as dityrosine formation in amyloid beta peptides, which is relevant to Alzheimer’s disease pathology .
Mechanism of Action
Target of Action
N-Acetyl-D-tyrosine, also referred to as N-acetyl-L-tyrosine, is primarily used as a precursor to the non-essential amino acid tyrosine . Tyrosine is a key component in the synthesis of various proteins, neurotransmitters, and hormones within the body .
Mode of Action
N-Acetyl-D-tyrosine is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . It is deacetylated in the body to form tyrosine . Tyrosine is then involved in various biochemical reactions, such as the production of catecholamines, including dopamine, norepinephrine, and epinephrine .
Biochemical Pathways
Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . For instance, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .
Pharmacokinetics
Based on a study of a similar compound, n-acetylcysteine, we can infer that after oral administration, the plasma concentration of n-acetyl-d-tyrosine likely increases rapidly, reaching a peak at approximately 10 h . The half-life of N-acetylcysteine was found to be around 6.25 hours , which might give us an indication of the half-life of N-acetyl-D-tyrosine.
Result of Action
N-Acetyl-D-tyrosine, through its conversion to tyrosine, plays a crucial role in the synthesis of neurotransmitters like dopamine, which is essential for normal motor function and reward systems in the brain . It also contributes to the production of other catecholamines, which are vital for the body’s response to stress .
Action Environment
The action of N-Acetyl-D-tyrosine can be influenced by various environmental factors. For instance, certain bacteria have been found to produce tyrosinases, which can affect the conversion of tyrosine to L-DOPA . Additionally, the effectiveness of N-Acetyl-D-tyrosine may be influenced by the individual’s overall health status, diet, and the presence of other medications .
Future Directions
N-Acetyl-L-tyrosine is being intensively studied for its potential application in numerous biomedical fields, including tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, burn treatment, and other useful purposes . It is also being studied for its potential use in treating several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .
properties
IUPAC Name |
(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHKINHBCWCHCF-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173450 | |
Record name | N-Acetyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-tyrosine | |
CAS RN |
19764-32-0 | |
Record name | N-Acetyl-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19764-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-D-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-D-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYL-D-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF9BXD0KPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of N-Acetyl-D-tyrosine relate to its potential as a substrate for aminoacylases like the one found in Rhodococcus armeniensis AM6.1?
A1: Aminoacylases are enzymes that typically catalyze the hydrolysis of N-acyl amino acids, breaking them down into an acyl group and a free amino acid. N-Acetyl-D-tyrosine, with its N-acetyl group and D-tyrosine moiety, fits the general structural profile of aminoacylase substrates. Further research would be needed to determine if Rhodococcus armeniensis AM6.1 aminoacylase specifically acts upon N-Acetyl-D-tyrosine and with what efficiency. Factors like the enzyme's active site shape, substrate specificity, and the stereochemistry (D-configuration) of N-Acetyl-D-tyrosine would all come into play.
Q2: Are there any studies mentioned in the provided papers that directly investigate the interaction of N-Acetyl-D-tyrosine with the aminoacylase from Rhodococcus armeniensis AM6.1?
A2: Neither paper [, ] explicitly investigates N-Acetyl-D-tyrosine. Both focus on characterizing the general catalytic properties of the aminoacylase from Rhodococcus armeniensis AM6.1, but they do not delve into specific substrate interactions with N-Acetyl-D-tyrosine. Further experimental work would be required to determine if this specific compound is a substrate for this particular aminoacylase.
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